Metabolic Stability: 5‑Methylisoxazole‑3‑Carboxamide Scaffold Resists the N–O Bond Scission That Activates (and Toxifies) the 4‑Carboxamide Isomer
The 5‑methylisoxazole‑3‑carboxamide scaffold is fundamentally different from the 4‑carboxamide regioisomer used in leflunomide. In UTL‑5b, a representative 3‑carboxamide, the isoxazole N–O bond is not cleaved upon incubation with human liver microsomes; instead, the exocyclic amide bond is hydrolysed to yield 5‑methylisoxazole‑3‑carboxylic acid as the major metabolite. This contrasts with leflunomide, where the N–O bond opens rapidly to form the active (but hepatotoxic) malononitrilamide metabolite [1]. For any user selecting a 5‑methylisoxazole‑3‑carboxamide for in‑vivo studies, this metabolic dichotomy means that in‑class substitution with a 4‑carboxamide will completely alter the metabolite profile and toxicity liability.
| Evidence Dimension | Primary metabolic pathway (human liver microsomes) |
|---|---|
| Target Compound Data | Not cleaved at the N–O bond; exocyclic amide hydrolysis dominates (class representative UTL‑5b) [1] |
| Comparator Or Baseline | Leflunomide (5‑methylisoxazole‑4‑carboxamide): rapid non‑enzymatic N–O bond opening to malononitrilamide (MNA) [1] |
| Quantified Difference | Qualitative difference: N–O bond stability vs. rapid opening; no quantitative half‑life for the target compound itself is available |
| Conditions | Human liver microsomal incubation; published in Curr Pharm Des 2014, 20(1):146‑152 [1] |
Why This Matters
Procurement of a 4‑carboxamide instead of a 3‑carboxamide will introduce a completely different metabolic activation/deactivation pathway, invalidating any comparative pharmacology, safety, or PK study.
- [1] Song Y, Zhang Y, Lee A-R, Huang W-H, Chen B, Palfey B, Shaw J. Comparison of two molecular scaffolds, 5‑methylisoxazole‑3‑carboxamide and 5‑methylisoxazole‑4‑carboxamide. Curr Pharm Des. 2014;20(1):146‑152. PMID: 23944378. View Source
